molecular formula C8H19NO2 B13251027 2-[(2,2-Dimethylpropyl)amino]propane-1,3-diol

2-[(2,2-Dimethylpropyl)amino]propane-1,3-diol

Cat. No.: B13251027
M. Wt: 161.24 g/mol
InChI Key: SZCVDSLYCVLYAQ-UHFFFAOYSA-N
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Description

2-[(2,2-Dimethylpropyl)amino]propane-1,3-diol is a synthetic amino alcohol derivative characterized by a propane-1,3-diol backbone substituted at the central carbon (C2 position) with a 2,2-dimethylpropyl (neopentyl) amino group. Its molecular formula is C₈H₁₉NO₂, with a calculated molecular weight of 161.24 g/mol.

Properties

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

2-(2,2-dimethylpropylamino)propane-1,3-diol

InChI

InChI=1S/C8H19NO2/c1-8(2,3)6-9-7(4-10)5-11/h7,9-11H,4-6H2,1-3H3

InChI Key

SZCVDSLYCVLYAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Dimethylpropyl)amino]propane-1,3-diol typically involves the reaction of 1,3-propanediol with 2,2-dimethylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Dimethylpropyl)amino]propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halides or esters.

Scientific Research Applications

2-[(2,2-Dimethylpropyl)amino]propane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

    Biology: It can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2,2-Dimethylpropyl)amino]propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propane-1,3-diol derivatives exhibit diverse biological and material science applications, heavily influenced by their substituents. Below is a detailed comparison of 2-[(2,2-Dimethylpropyl)amino]propane-1,3-diol with key analogs:

Amino-Substituted Derivatives

This compound (Target Compound)
  • Substituent: Neopentyl (2,2-dimethylpropyl) amino group.
  • Key Features: High steric hindrance due to the branched neopentyl group, which may reduce enzymatic degradation or receptor binding efficiency. Moderate lipophilicity (calculated LogP ~0.5), balancing solubility in polar and nonpolar media. Potential applications in drug design as a chiral building block or surfactant.
DCAP (2-((3-(3,6-Dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol)
  • Substituent : Carbazole (aromatic heterocycle) with dichloro and hydroxypropyl groups.
  • Key Features :
    • Broad-spectrum antibiotic activity via membrane permeability modulation.
    • Planar carbazole moiety enables π-π stacking with biomolecules, contrasting with the aliphatic neopentyl group in the target compound.
    • Higher molecular weight (~480 g/mol) and LogP (~3.5) suggest superior membrane penetration but poorer aqueous solubility.

Alkyl and Functionalized Alkyl Derivatives

2,2-Bis(azidomethyl)propane-1,3-diol (BAMP)
  • Substituent : Azidomethyl groups at C2.
  • Key Features: Used in polyurethane synthesis due to high energy content from azide groups. Lower sensitivity to impact than glycidyl azide polymer (GAP), making it suitable for explosives. Polar azide groups enhance reactivity but reduce thermal stability compared to the target compound’s amino group.
2,2-Dinitropropane-1,3-diol (DNPD)
  • Substituent : Nitro groups at C2.
  • Key Features :
    • Electron-withdrawing nitro groups decrease solubility in polar solvents.
    • Applied in insensitive munitions formulations due to low friction sensitivity.

Aromatic and Phenolic Derivatives

2-[4-(3-Hydroxypropyl)-2-methoxyphenoxy]-propane-1,3-diol
  • Substituent: Methoxyphenoxy group with a hydroxypropyl chain.
  • Key Features: Isolated from Ficus pumila and Prunus davidiana, indicating natural occurrence. Aromatic rings enable antioxidant or cytotoxic activities (e.g., IC₅₀ = 32.21 μg/mL against A549 cells) . Higher polarity than the target compound due to phenolic and ether linkages.
1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]-propane-1,3-diol
  • Substituent: Dual methoxyphenoxy groups.
  • Structural complexity limits synthetic accessibility compared to the target compound.

Structural and Functional Comparison Table

Compound Name Substituent Type Molecular Weight (g/mol) Key Properties/Activities Source
This compound Aliphatic amino 161.24 Hypothesized surfactant/drug intermediate Target
DCAP Aromatic amino (carbazole) ~480 Antibiotic, membrane disruption
BAMP Azide-functionalized Not reported Polymer precursor, low sensitivity
2-[4-(3-Hydroxypropyl)-2-methoxyphenoxy]-propane-1,3-diol Phenolic ether Not reported Cytotoxic (IC₅₀ = 32.21 μg/mL)

Research Implications and Limitations

  • Pharmaceuticals: Amino alcohols are common in beta-blockers and antivirals; the neopentyl group may improve metabolic stability.
  • Materials Science : Steric bulk could stabilize polymers or surfactants.
  • Natural Product Synthesis: Similar diols are bioactive in plants, suggesting ethnopharmacological relevance .

Limitations : Direct comparative data (e.g., solubility, toxicity) are absent in the provided evidence. Experimental studies are needed to validate hypothesized properties.

Biological Activity

The compound 2-[(2,2-Dimethylpropyl)amino]propane-1,3-diol, also known as TRIS AMINO, has garnered attention for its biological activities, particularly in immunosuppression and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C9H23NO5, with a molecular weight of approximately 225.28 g/mol. It features a tertiary amine structure which is crucial for its biological interactions.

Immunosuppressive Activity

Mechanism of Action
Research indicates that this compound exhibits significant immunosuppressive properties. It has been shown to decrease lymphocyte counts and inhibit T-cell proliferation. This activity is particularly relevant in the context of organ transplantation where preventing rejection is critical.

Case Studies
In a study involving rat models, the compound was administered to evaluate its effects on skin allograft survival. The results demonstrated a marked reduction in lymphocyte activity, correlating with increased graft survival times. The optimal structural modifications of the compound were identified to enhance its immunosuppressive efficacy, particularly the positioning of substituents on the alkyl chain .

Toxicological Profile

Safety and Dosage
Toxicological assessments have shown that TRIS AMINO is generally well-tolerated at high concentrations. In studies involving intravenous infusion in rats and mice, no significant toxicity was observed at doses up to 3000 mg/kg. However, liver histopathological changes were noted at elevated doses, indicating a need for caution in dosing during clinical applications .

Adverse Effects
Clinical trials have reported transient side effects such as decreased respiratory rate and changes in urine output. Notably, there were instances of hyperkalemia and hypoglycemia when administered at higher than recommended doses. These findings underscore the importance of monitoring liver function and overall health during treatment .

Antioxidant Activity

In addition to its immunosuppressive effects, this compound has been evaluated for antioxidant properties. Studies have indicated that it possesses the ability to scavenge free radicals, which can contribute to cellular protection against oxidative stress. This dual functionality enhances its therapeutic potential in various clinical settings .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameImmunosuppressive ActivityAntioxidant ActivitySafety Profile
TRIS AMINOSignificantModerateGenerally safe at therapeutic doses
FTY720HighLowRequires monitoring for liver toxicity
MyriocinHighModeratePotentially toxic at high doses

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